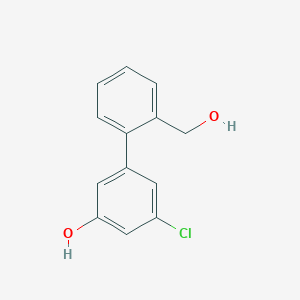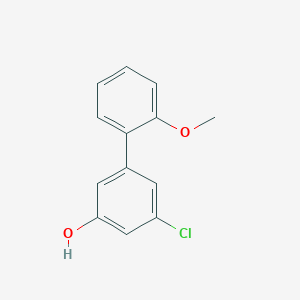
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%
Vue d'ensemble
Description
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% (3-CFP) is a phenol compound with a unique combination of chloro, fluoro, and methyl substituents. It is a colorless, crystalline solid with a melting point of 88-90°C. 3-CFP has a broad range of applications in the fields of synthetic chemistry and pharmaceuticals. It has been used as a starting material for the synthesis of various heterocyclic compounds, including benzimidazoles, indoles, and pyrroles. It has also been used as a catalyst or reagent in various organic reactions, including the synthesis of aryl ethers, aryl ketones, and aryl nitriles. In addition, 3-CFP has been used in the synthesis of organometallic compounds, such as Grignard reagents, and in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% is not well understood. However, it is believed to act as a catalyst or reagent in various organic reactions. It is thought to act as a Lewis acid or a Bronsted acid, depending on the reaction conditions. It is also thought to act as a nucleophile, attacking electrophilic substrates. In addition, it is thought to act as a leaving group, allowing for the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% are not well understood. However, it is believed to be non-toxic and non-carcinogenic, as it does not contain any known carcinogenic compounds. It is also believed to be non-irritant and non-sensitizing, as it does not contain any known irritants or sensitizers.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% for lab experiments include its availability, its low cost, and its low toxicity. It is also relatively easy to handle and store, and it has a wide range of applications in synthetic chemistry and pharmaceuticals. The limitations of using 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% for lab experiments include its limited reactivity, as it is not as reactive as some other compounds. It is also not as stable as some other compounds, and it can be difficult to handle in certain reactions.
Orientations Futures
For the use of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% in scientific research include the development of new synthetic methods, such as the use of organometallic compounds and the use of catalysts or reagents for the synthesis of various heterocyclic compounds. In addition, further research could be conducted into the biochemical and physiological effects of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% and its potential applications in the synthesis of pharmaceuticals. Finally, further research could be conducted into the mechanism of action of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% and its potential applications in the study of enzyme-catalyzed reactions.
Méthodes De Synthèse
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized in a variety of ways, including by the Williamson ether synthesis, the Friedel-Crafts acylation, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis involves the reaction of a phenol with an alkyl halide in the presence of a base. This method produces a phenol ether in high yield and is the most commonly used method for the synthesis of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%. The Friedel-Crafts acylation involves the reaction of a phenol with an acyl chloride in the presence of a Lewis acid. This method produces an acylated product in high yield and is often used for the synthesis of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%. The Grignard reaction involves the reaction of an alkyl halide with magnesium in the presence of a base. This method produces an alkyl magnesium halide, which can then be used in the synthesis of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%. The Wittig reaction involves the reaction of an alkyl halide with a phosphonium salt in the presence of a base. This method produces an alkyl phosphonium salt, which can then be used in the synthesis of 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%.
Applications De Recherche Scientifique
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been used in a wide variety of scientific research applications. It has been used in the synthesis of aryl ethers, aryl ketones, and aryl nitriles. It has also been used in the synthesis of organometallic compounds, such as Grignard reagents. It has been used in the synthesis of various heterocyclic compounds, including benzimidazoles, indoles, and pyrroles. It has also been used in the synthesis of various pharmaceuticals. In addition, 3-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been used in the study of enzyme-catalyzed reactions, such as the synthesis of aryl ethers and aryl nitriles.
Propriétés
IUPAC Name |
3-chloro-5-(2-fluoro-5-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-13(15)12(4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKJIPPCWJENTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685894 | |
| Record name | 5-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-fluoro-5-methylphenyl)phenol | |
CAS RN |
1261928-46-4 | |
| Record name | 5-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















